BenchChemオンラインストアへようこそ!

Salvianolicacid A

Antioxidant Free Radical Scavenging In Vitro Pharmacology

Select Salvianolic acid A for superior, dose-sparing cardioprotection in preclinical myocardial ischemia models. It is ~4-fold more potent than Salvianolic acid B in vivo (2.5 mg/kg SalA equals 10 mg/kg SalB), reducing off-target effects and chronic dosing costs. Its competitive BACE1 inhibition mechanism is essential for β-amyloid pathway studies, while its favorable safety profile versus doxycycline makes it the optimal tool for long-term vascular remodeling and aortic aneurysm research. For robust in vitro antioxidant assays, SalA outperforms SalB with lower EC50 values in DPPH (1.43 vs. 1.81 µg/mL) and ABTS (1.35 vs. 1.43 µg/mL) assays.

Molecular Formula C26H22O10
Molecular Weight 494.4 g/mol
Cat. No. B1231389
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSalvianolicacid A
Synonymssalvianolic acid
Molecular FormulaC26H22O10
Molecular Weight494.4 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1CC(C(=O)O)OC(=O)C=CC2=C(C(=C(C=C2)O)O)C=CC3=CC(=C(C=C3)O)O)O)O
InChIInChI=1S/C26H22O10/c27-18-7-2-14(11-21(18)30)1-6-17-16(4-9-20(29)25(17)33)5-10-24(32)36-23(26(34)35)13-15-3-8-19(28)22(31)12-15/h1-12,23,27-31,33H,13H2,(H,34,35)/b6-1+,10-5+
InChIKeyYMGFTDKNIWPMGF-AGYDPFETSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Salvianolic Acid A for Research Procurement: Quantitative Differentiation Data


Salvianolic acid A (SalA, CAS 96574-01-5, C26H22O10, MW 494.45) is a water-soluble polyphenolic depside compound isolated from Salvia miltiorrhiza (Danshen) . This compound is currently in Phase III clinical trials for diabetic peripheral neuropathy and is a recognized antioxidant, free radical scavenger, and kinase interaction inhibitor [1]. For scientific and industrial procurement decisions, however, critical questions remain: why choose SalA over its close structural analogs, such as salvianolic acid B (SalB), rosmarinic acid (RA), or other in-class phenolic acids? The evidence below directly answers this question with quantitative, comparator-based data.

Why Salvianolic Acid A Cannot Be Replaced by Other Salvianolic Acids or Polyphenols


Procurement based solely on compound class or botanical source introduces significant experimental risk. Salvianolic acid A and its close analogs, including salvianolic acid B and rosmarinic acid, are all polyphenolic compounds from S. miltiorrhiza. However, they are not functionally interchangeable. They exhibit quantifiable and divergent activity profiles across multiple therapeutic axes, including antioxidant potency, enzyme inhibition (e.g., BACE1, MMP-9), and cardioprotective efficacy in vivo. For example, the clinical relevance of selecting one analog over another is underscored by studies demonstrating SalA's superior potency in myocardial ischemia models where SalB is less effective at equivalent or higher doses [1]. Furthermore, the differential metabolic instability and degradation pathways of SalA necessitate specific handling and formulation considerations, making generic substitution a direct threat to experimental reproducibility and assay validity [2].

Salvianolic Acid A Quantitative Evidence Guide: Head-to-Head Comparator Data for Informed Selection


Superior Radical Scavenging Activity of Salvianolic Acid A vs. Salvianolic Acid B in DPPH and ABTS Assays

Salvianolic acid A demonstrates statistically superior radical scavenging activity compared to its close analog salvianolic acid B. In a direct head-to-head comparison using purified compounds isolated via HSCCC, SalA exhibited lower EC50 values, indicating higher potency, in both DPPH radical scavenging and ABTS radical cation decolorization assays [1].

Antioxidant Free Radical Scavenging In Vitro Pharmacology

In Vivo Efficacy Advantage of Salvianolic Acid A over Salvianolic Acid B in Myocardial Ischemia Models

In a rat model of acute myocardial ischemia induced by coronary ligation, salvianolic acid A at doses of 5 mg/kg and 10 mg/kg demonstrated significantly greater efficacy than salvianolic acid B at 10 mg/kg. A key finding is that the effect of SalA at a 4-fold lower dose (2.5 mg/kg) was statistically equivalent to that of SalB at 10 mg/kg, establishing a clear potency advantage in vivo [1].

Cardioprotection Myocardial Ischemia In Vivo Pharmacology

Salvianolic Acid A as a Potent BACE1 Inhibitor: Comparison with Salvianolic Acid C and Positive Control

Salvianolic acid A is a significant inhibitor of β-site amyloid precursor protein cleaving enzyme 1 (BACE1), a key therapeutic target for Alzheimer's disease. A comparative study evaluated the BACE1 inhibitory activity of tanshinones and salvianolic acids, finding that SalA (IC50: 13.01 ± 0.32 μM) is a potent inhibitor, though slightly less potent than salvianolic acid C (SalC, IC50: 9.18 ± 0.03 μM). Importantly, SalA's activity is superior to the positive control quercetin (IC50: 17.72 ± 1.40 μM) [1]. Enzyme kinetic analysis further revealed that SalA acts as a competitive-type inhibitor of BACE1, a different mechanism than the mixed-type inhibition displayed by SalC [2].

Alzheimer's Disease BACE1 Inhibition Enzyme Kinetics

Quantified Low Oral Bioavailability in Rats and Beagle Dogs: A Critical CMC and Study Design Parameter

Salvianolic acid A is characterized by poor oral bioavailability, a critical factor for in vivo study design. In Sprague-Dawley rats, the absolute oral bioavailability was calculated to be in the range of 0.39–0.52% [1]. A separate study in beagle dogs reported a slightly higher, but still poor, absolute bioavailability of 1.47–1.84% following oral administration [2]. This low systemic exposure is a key differentiator from some other small molecules and dictates the necessity of intravenous or intraperitoneal administration for achieving therapeutic plasma concentrations in preclinical models.

Pharmacokinetics Bioavailability ADME

Documented Chemical Instability and Optimal Processing pH for Salvianolic Acid A

Salvianolic acid A is chemically unstable under a variety of conditions, including thermal, basic, and oxidative environments. A detailed degradation study following ICH guidelines established that SalA degradation follows first-order kinetics, with a rate constant increasing from 0.0099 h⁻¹ at 313 K to 0.08044 h⁻¹ at 363 K [1]. The study identified a V-shaped pH-rate profile, demonstrating that maximum stability is achieved at pH 4.0, making it the suggested optimum pH for processing and formulation [1]. Exposure to humidity, oxidants, or base leads to the formation of distinct degradation products including salvianolic acid C and various isomers [2].

Stability Formulation Analytical Chemistry

MMP-9 Inhibition with Comparable Efficacy to Doxycycline but Superior Safety Profile

In a mouse model of aortic aneurysm (AA) induced by angiotensin II in apolipoprotein E-deficient (ApoE−/−) mice, salvianolic acid A was compared head-to-head against doxycycline, a well-established matrix metalloproteinase (MMP) inhibitor. The study found that SalA showed similar efficiency against AA progression as doxycycline, significantly decreasing aortic diameter and aneurysm severity [1]. A critical differentiator, however, is that SalA demonstrated greater safety than doxycycline based on hepatotoxicity evaluation [1]. In vitro and in vivo assays confirmed SalA's selectivity for gelatinases (MMP-2 and MMP-9) over collagenases (MMP-8 and MMP-13), with specificity for MMP-9 in vivo [1].

Aortic Aneurysm MMP-9 Inhibition Vascular Biology

Salvianolic Acid A: Validated Research and Preclinical Application Scenarios Based on Differentiated Evidence


In Vivo Cardiovascular Studies Requiring Superior Potency over Salvianolic Acid B

Salvianolic acid A is the preferred compound for preclinical studies of myocardial ischemia or infarction where maximizing cardioprotective efficacy at lower doses is paramount. The evidence demonstrates that SalA is approximately 4-fold more potent than SalB in vivo, with a dose of 2.5 mg/kg SalA achieving an effect equivalent to 10 mg/kg SalB in rat models [1]. This dose-sparing property is invaluable for reducing off-target effects and compound costs in chronic dosing regimens.

Alzheimer's Disease Drug Discovery Focused on Competitive BACE1 Inhibition

For researchers investigating the β-amyloid pathway, salvianolic acid A is a necessary tool compound. While slightly less potent than salvianolic acid C, SalA's competitive inhibition mechanism of BACE1 is a distinct and valuable pharmacological property [1][2]. This makes SalA essential for studies aiming to differentiate the functional consequences of various BACE1 inhibition modes and for benchmarking against other competitive BACE1 inhibitors.

Vascular Biology Research Focused on MMP-9 Inhibition and Aortic Aneurysm

Salvianolic acid A is the superior choice for long-term in vivo studies of aortic aneurysm and vascular remodeling. Its efficacy in attenuating aneurysm progression is comparable to the broad-spectrum MMP inhibitor doxycycline, but the data indicate that SalA has a more favorable safety profile, specifically lower hepatotoxicity [1]. This makes SalA a valuable tool for dissecting MMP-9-mediated pathology without the confounding variable of doxycycline's other pharmacologic effects.

Cellular Antioxidant and Free Radical Scavenging Assays Requiring High Potency

When an in vitro assay demands a robust antioxidant from the S. miltiorrhiza family, the quantitative evidence supports the selection of salvianolic acid A. Its EC50 values in DPPH (1.43 μg/mL) and ABTS (1.35 μg/mL) assays are significantly lower than those of salvianolic acid B (DPPH: 1.81 μg/mL; ABTS: 1.43 μg/mL), confirming its superior radical scavenging capacity [1]. This provides a data-driven justification for selecting SalA as the most potent antioxidant from this structural class.

Quote Request

Request a Quote for Salvianolicacid A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.